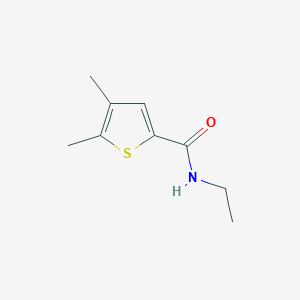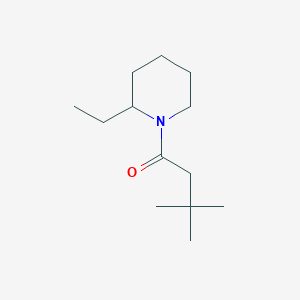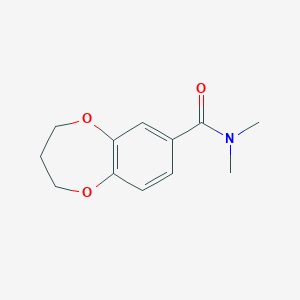
1h-Isoindole-4-carboxamide,2,3-dihydro-n-(4-methoxyphenyl)-3-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1h-Isoindole-4-carboxamide,2,3-dihydro-n-(4-methoxyphenyl)-3-oxo- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using various methods.
Applications De Recherche Scientifique
1h-Isoindole-4-carboxamide,2,3-dihydro-n-(4-methoxyphenyl)-3-oxo- has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent and has shown to reduce inflammation in animal models. Additionally, it has been studied for its potential as an antidepressant and has shown to have an effect on the serotonin system in animal models.
Mécanisme D'action
The mechanism of action of 1h-Isoindole-4-carboxamide,2,3-dihydro-n-(4-methoxyphenyl)-3-oxo- is not fully understood. However, it has been suggested that it may work by inhibiting the growth of cancer cells by inducing apoptosis or programmed cell death. It may also work by reducing inflammation by inhibiting the production of inflammatory cytokines. Additionally, it may work as an antidepressant by regulating the levels of serotonin in the brain.
Biochemical and Physiological Effects:
1h-Isoindole-4-carboxamide,2,3-dihydro-n-(4-methoxyphenyl)-3-oxo- has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and regulate the levels of serotonin in the brain. Additionally, it has been found to have antioxidant properties, which may help protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1h-Isoindole-4-carboxamide,2,3-dihydro-n-(4-methoxyphenyl)-3-oxo- in lab experiments is its potential as an anti-cancer agent. It has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for further research. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the research of 1h-Isoindole-4-carboxamide,2,3-dihydro-n-(4-methoxyphenyl)-3-oxo-. One direction is to further study its potential as an anti-cancer agent and optimize its use in cancer treatment. Another direction is to study its potential as an anti-inflammatory agent and its use in treating inflammatory diseases. Additionally, further research is needed to understand its mechanism of action and optimize its use in lab experiments.
Méthodes De Synthèse
The synthesis of 1h-Isoindole-4-carboxamide,2,3-dihydro-n-(4-methoxyphenyl)-3-oxo- has been achieved using various methods. One of the most common methods involves the reaction of 4-methoxyphenylhydrazine with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid followed by cyclization using trifluoroacetic acid. Another method involves the reaction of 4-methoxyphenylhydrazine with 3-(1,3-dioxoisoindolin-2-yl)propanoic acid followed by cyclization using acetic anhydride.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-3-oxo-1,2-dihydroisoindole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-12-7-5-11(6-8-12)18-15(19)13-4-2-3-10-9-17-16(20)14(10)13/h2-8H,9H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFLIVSLDROEJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC3=C2C(=O)NC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1h-Isoindole-4-carboxamide,2,3-dihydro-n-(4-methoxyphenyl)-3-oxo- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N-[1-(2-thienyl)ethyl]-acetamide](/img/structure/B7500453.png)